![molecular formula C22H20N2O4S2 B2936949 4-((4-methoxyphenyl)sulfonyl)-N-(naphtho[2,1-d]thiazol-2-yl)butanamide CAS No. 941967-66-4](/img/structure/B2936949.png)
4-((4-methoxyphenyl)sulfonyl)-N-(naphtho[2,1-d]thiazol-2-yl)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “4-((4-methoxyphenyl)sulfonyl)-N-(naphtho[2,1-d]thiazol-2-yl)butanamide” is a complex organic molecule. It contains a naphtho[2,1-d]thiazole moiety, which is a type of heterocyclic compound . This moiety is often found in various bioactive molecules .
Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the reactivity of its functional groups. For instance, the naphtho[2,1-d]thiazole moiety might undergo reactions typical for aromatic heterocycles .Wissenschaftliche Forschungsanwendungen
Sulfonamides in Therapeutic Applications
Sulfonamides are a class of compounds with a wide range of applications in medicine due to their diverse biological activities. These compounds are present in many clinically used drugs, including diuretics, carbonic anhydrase inhibitors, antiepileptics, antipsychotics, and COX2 inhibitors. Novel drugs, such as apricoxib and pazopanib, which incorporate the sulfonamide group, show significant antitumor activity. There is an ongoing need for novel sulfonamides to act as selective drugs for various conditions, such as glaucoma, cancer, and other diseases, indicating the importance of this structural motif in drug development (Carta, Scozzafava, & Supuran, 2012).
Antiglaucoma Applications
Sulfonamide derivatives are explored for their potential as antiglaucoma agents. These compounds are part of a broader class of carbonic anhydrase inhibitors that reduce intraocular pressure by diminishing the rate of bicarbonate formation, thereby reducing the secretion of aqueous humor. Novel sulfonamide derivatives incorporating nitric oxide-donating moieties or hybrids with prostaglandin analogs have been reported, reflecting the urgent need for new therapeutic options in glaucoma treatment (Masini, Carta, Scozzafava, & Supuran, 2013).
Environmental and Analytical Chemistry
Sulfonamides and their derivatives are also significant in environmental and analytical chemistry. For instance, sulfamethoxazole, a common sulfonamide antibiotic, has been detected in various environmental matrices, indicating the persistence of these compounds. The review on the contamination and removal of sulfamethoxazole highlights the importance of developing sustainable technologies for removing such contaminants from water, demonstrating the environmental relevance of sulfonamide derivatives (Prasannamedha & Kumar, 2020).
Wirkmechanismus
Sulfonyl Compounds
The sulfonyl group (R-SO2-R’) is a common functional group in organic chemistry and is present in many important drugs and biologically active compounds. Sulfonyl compounds are often used as protecting groups in organic synthesis or as probes in biological studies due to their stability and reactivity .
Thiazoles
Thiazole is a heterocyclic compound that contains both sulfur and nitrogen in the ring. Thiazoles are found in many important drugs, including the antibiotic penicillin, the antifungal drug mycostatin, and the antineoplastic agent 5-fluorouracil .
Naphthalene Derivatives
Naphthalene is a polycyclic aromatic hydrocarbon (PAH) consisting of two fused benzene rings. Naphthalene derivatives are used in many areas, including dyes, plastics, and pharmaceuticals .
Eigenschaften
IUPAC Name |
N-benzo[g][1,3]benzothiazol-2-yl-4-(4-methoxyphenyl)sulfonylbutanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O4S2/c1-28-16-9-11-17(12-10-16)30(26,27)14-4-7-20(25)24-22-23-19-13-8-15-5-2-3-6-18(15)21(19)29-22/h2-3,5-6,8-13H,4,7,14H2,1H3,(H,23,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEPJHISUYUHBEJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)CCCC(=O)NC2=NC3=C(S2)C4=CC=CC=C4C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-((4-methoxyphenyl)sulfonyl)-N-(naphtho[2,1-d]thiazol-2-yl)butanamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.